Comprehensive Physicochemical and Synthetic Profiling of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid
Comprehensive Physicochemical and Synthetic Profiling of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid
Executive Summary & Pharmacological Relevance
The quinoline-4-carboxylic acid scaffold (historically derived from cinchophen) represents a privileged pharmacophore in modern medicinal chemistry. Specifically, 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438213-03-7) is a highly lipophilic, substituted derivative that has garnered attention for its potential as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH) [1].
DHODH is a mitochondrial enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis. Inhibitors of this pathway, such as the structural analog Brequinar, induce pyrimidine depletion, leading to cell cycle arrest in rapidly proliferating cells (e.g., cancer cells and activated lymphocytes) [2]. The strategic placement of an ethyl group at the para-position of the C2-phenyl ring and a methyl group at the C6-position of the quinoline core is designed to maximize hydrophobic interactions within the ubiquinone-binding tunnel of the DHODH enzyme, while the C4-carboxylic acid serves as the critical hydrogen-bond anchor [3].
Physicochemical Profiling
Understanding the physicochemical properties of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is critical for predicting its pharmacokinetics (ADME) and target engagement. The table below synthesizes the core quantitative data and the causality behind these molecular features.
| Property | Value | Pharmacological Significance & Causality |
| Molecular Formula | C19H17NO2 | Defines the core functionalized cinchophen scaffold. |
| Molecular Weight | 291.34 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule drug-likeness. |
| LogP (Predicted) | 4.5 – 4.8 | The high lipophilicity is driven by the 4-ethylphenyl and 6-methyl moieties. This enhances membrane permeability and drives affinity for hydrophobic target pockets. |
| pKa (Carboxylic Acid) | ~4.2 | Ensures the molecule exists predominantly in the ionized (carboxylate) form at physiological pH (7.4), which is mandatory for ionic interactions with target arginine/lysine residues. |
| TPSA | 49.3 Ų | A Topological Polar Surface Area below 90 Ų indicates excellent oral bioavailability and the potential for favorable cellular penetration. |
| H-Bond Donors | 1 (-COOH) | Acts as the primary anchor, forming strong hydrogen bonds with the target enzyme's catalytic site. |
| H-Bond Acceptors | 2 (-N=, -C=O) | The quinoline nitrogen and carbonyl oxygen participate in secondary dipole interactions. |
Synthetic Methodologies: The Microwave-Assisted Pfitzinger Approach
While the Doebner reaction (aniline + benzaldehyde + pyruvic acid) is a viable route for quinoline synthesis [4], the Pfitzinger reaction offers superior regioselectivity for 2,6-disubstituted quinoline-4-carboxylic acids.
By reacting 5-methylisatin with 4'-ethylacetophenone under strongly basic conditions, we bypass the formation of unwanted regioisomers. Furthermore, transitioning this reaction from conventional reflux (which can take 12–24 hours) to Microwave (MW) Irradiation reduces the reaction time to minutes, minimizes thermal degradation, and significantly boosts the isolated yield [5].
Reaction Pathway Workflow
Caption: Microwave-assisted Pfitzinger reaction pathway for 2-arylquinoline-4-carboxylic acid synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system to ensure high purity and yield.
Reagents Required:
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5-Methylisatin (1.0 mmol, 161.16 mg)
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4'-Ethylacetophenone (1.05 mmol, 155.6 mg)
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Potassium Hydroxide (KOH) (10.0 mmol, 561.1 mg)
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Solvent: Aqueous Ethanol (4:1 v/v EtOH:H₂O, 10 mL)
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Glacial Acetic Acid (for workup)
Step-by-Step Methodology:
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Lactam Cleavage (Ring Opening):
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Action: Dissolve 10.0 mmol of KOH in 10 mL of the EtOH/H₂O mixture in a microwave-safe vessel. Add 1.0 mmol of 5-methylisatin.
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Causality: KOH is preferred over NaOH because the potassium salt of the resulting isatinate intermediate is highly soluble in aqueous ethanol. This prevents premature precipitation and ensures a homogeneous reaction mixture. Stir at room temperature for 15 minutes until the solution transitions from deep purple to a clear yellow/brown, indicating complete lactam ring opening.
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Cross-Aldol Condensation & Cyclization:
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Action: Add 1.05 mmol of 4'-ethylacetophenone to the mixture. Seal the vessel.
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Action: Subject the mixture to microwave irradiation (150 W) at 140 °C for 12–15 minutes.
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Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 1:1, UV detection at 254 nm). The reaction is complete upon the total disappearance of the isatinate spot.
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Acidification and Isolation:
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Action: Transfer the cooled reaction mixture to a beaker containing 20 mL of crushed ice. Slowly add glacial acetic acid dropwise under vigorous stirring until the pH reaches 4.5 – 5.0.
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Causality: Glacial acetic acid is utilized instead of strong mineral acids (like HCl) to prevent the protonation of the quinoline nitrogen. Over-acidification with HCl can form highly soluble quinoline hydrochloride salts, drastically reducing the yield of the desired zwitterionic/free carboxylic acid precipitate.
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Purification:
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Action: Filter the resulting white/pale-yellow precipitate under a vacuum. Wash the filter cake with cold distilled water (3 x 10 mL) to remove residual potassium acetate, followed by cold ethanol (5 mL). Recrystallize from hot ethanol to afford the pure product.
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Analytical Characterization Standards
To confirm the structural integrity of the synthesized compound, the following spectral benchmarks should be met:
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¹H NMR (400 MHz, DMSO-d₆):
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δ ~13.50 (br s, 1H, -COOH) — Confirms the presence of the free carboxylic acid.
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δ 8.45 (s, 1H, Quinoline C3-H) — Diagnostic singlet for the quinoline core.
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δ 8.20 - 7.40 (m, 7H, Aromatic protons) — Accounts for the remaining quinoline and phenyl ring protons.
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δ 2.75 (q, J = 7.6 Hz, 2H, -CH₂- of ethyl group).
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δ 2.55 (s, 3H, Quinoline C6-CH₃) — Confirms the methyl substitution.
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δ 1.25 (t, J = 7.6 Hz, 3H, -CH₃ of ethyl group).
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IR (KBr pellet, cm⁻¹): ~3400-2500 (broad, O-H stretch), 1705 (C=O stretch of carboxylic acid), 1590 (C=N stretch).
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HRMS (ESI-TOF): m/z calculated for C19H18NO2 [M+H]⁺: 292.1338; Found: 292.1341.
Structure-Activity Relationships (SAR) & Target Engagement
The rational design of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is rooted in specific stereoelectronic requirements for binding to target enzymes like DHODH.
Caption: Structure-Activity Relationship (SAR) map for substituted quinoline-4-carboxylic acids.
Mechanistic Insights:
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The C4-Carboxylate: Acts as the primary pharmacophore. In DHODH, this moiety forms a critical salt bridge/hydrogen bond network with Arg136 and Gln47 in the active site. Esterification of this group completely abolishes in vitro enzymatic inhibition [3].
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The C2-(4-Ethylphenyl) Motif: The DHODH ubiquinone binding site is a narrow, highly hydrophobic tunnel. The para-ethyl substitution provides optimal steric bulk and lipophilicity to deeply penetrate this tunnel, displacing water molecules and increasing the binding entropy [2].
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The C6-Methyl Group: Modulates the electronic density of the quinoline ring and provides a minor hydrophobic contact that restricts the rotational degree of freedom of the molecule within the binding pocket, locking it into the bioactive conformation.
References
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NextSDS Chemical Database. "2-(4-ETHYLPHENYL)-6-METHYLQUINOLINE-4-CARBOXYLIC ACID — Chemical Substance Information." NextSDS. Available at: [Link]
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Sykes, D. B., et al. "Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling." PMC, National Institutes of Health. Available at: [Link]
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Munier-Lehmann, H., et al. "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]
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Al-Faiyz, Y. S., et al. "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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El Ashry, E. S. H., et al. "A New Aspect of the Pfitzinger Reaction: Microwave-assisted Synthesis of the New Heterocyclic Ring System." Zeitschrift für Naturforschung B. Available at: [Link]
